1-(2-Chlorophenyl)pentan-1-ol
Description
Evolution of Synthetic Strategies for Chiral Aryl Alcohols
The synthesis of optically pure chiral aryl alcohols has undergone significant evolution, driven by the demand for enantiomerically pure pharmaceuticals and fine chemicals. chimia.chresearchgate.net Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material. The progression of asymmetric synthesis has provided more elegant and efficient solutions.
Key developments include:
Catalytic Asymmetric Reduction: The asymmetric reduction of prochiral aryl ketones is one of the most direct routes to chiral aryl alcohols. lookchem.com This field was revolutionized by the development of chiral metal catalysts, such as those based on ruthenium, rhodium, and iridium, complexed with chiral ligands. These systems can achieve high yields and excellent enantioselectivities. acs.org
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs) from various microorganisms, offers a green and highly selective alternative to metal catalysis. researchgate.netresearchgate.net Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes can reduce ketones to their corresponding alcohols with exceptional enantiomeric excess (ee), often greater than 99%. acs.orgmdpi.com The stereochemical outcome (either (R) or (S)-alcohol) can often be controlled by selecting an appropriate enzyme or microbial strain that follows either the Prelog or anti-Prelog reduction pathway. researchgate.netnih.gov
Asymmetric Nucleophilic Addition: Another major strategy is the enantioselective addition of organometallic reagents (e.g., organozinc or Grignard reagents) to aldehydes. chemie-brunschwig.ch This process, mediated by chiral ligands or catalysts, establishes the C-C bond and the chiral center simultaneously. The development of bifunctional catalysts, which can activate both the electrophile and the nucleophile, has been a significant advancement in this area. chimia.ch
Dynamic Kinetic Resolution (DKR): This powerful strategy combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the product. Chemoenzymatic DKR processes, which pair a metal catalyst for racemization with an enzyme for selective transformation, have become particularly effective. mdpi.com
These evolving strategies reflect a continuous drive towards greater efficiency, selectivity, and sustainability in the production of valuable chiral building blocks. youtube.com
Structural Features and Unique Reactivity of Halogenated Phenyl Alcohols
The presence of a halogen substituent on the phenyl ring, particularly at the ortho position as in 1-(2-chlorophenyl)pentan-1-ol, imparts distinct structural and reactive properties to the molecule.
Structural Features: The ortho-chloro substituent significantly influences the molecule's conformational preferences. Studies on the simpler analogue, ortho-chlorobenzyl alcohol, reveal that the halogen atom can engage in an intramolecular hydrogen bond with the hydroxyl group (OH···Cl). rsc.orgcore.ac.uk This interaction affects the rotational barriers around the C-C and C-O bonds, stabilizing specific conformers. rsc.org Research using IR spectroscopy in supersonic jets has shown that ortho-halogenated benzyl (B1604629) alcohols can exist in multiple low-energy conformations, including a chiral form with the intramolecular hydrogen bond and a surprisingly stable achiral, planar conformation. chemie-brunschwig.chrsc.orgcore.ac.uk The presence of the bulky chlorine atom also creates steric hindrance around the carbinol center, which can influence how the molecule interacts with catalysts or biological receptors. acs.org
Unique Reactivity: The electronic and steric effects of the ortho-chloro group modulate the reactivity of the aryl alcohol.
Electronic Effects: The chlorine atom is an electron-withdrawing group, which increases the acidity of the hydroxyl proton and can affect the reactivity of the aromatic ring in electrophilic substitution reactions. frontiersin.org
Reactivity in Cross-Coupling: The carbon-chlorine bond itself is a reactive handle for cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings, allowing for further functionalization of the aromatic ring. researchgate.netsigmaaldrich.com However, the ortho position can present challenges; oxidative addition to an ortho-substituted aryl halide is often slower than at the meta or para positions due to steric hindrance. google.com
Neighboring Group Participation: The ortho-substituent can participate in reactions at the benzylic position. For example, in acid-catalyzed cyclialkylation reactions of the related 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol, the chlorine substituent was found to induce an unexpected skeletal rearrangement, leading to products not observed with the non-halogenated analogue. libretexts.org This highlights the potential for the ortho-chloro group to direct reactivity in unexpected and synthetically useful ways.
Current Research Frontiers and Unexplored Aspects of this compound
While the broader class of chiral aryl alcohols is well-studied, specific and detailed research focused exclusively on this compound is limited. This scarcity of literature highlights several unexplored frontiers and opportunities for future investigation.
Synthesis and Characterization: A primary research avenue is the development of a dedicated, highly enantioselective synthesis for this compound. While general methods can be applied, optimizing a specific protocol would be valuable. Likely synthetic routes that remain to be specifically documented include:
Asymmetric reduction of the corresponding ketone, 1-(2-chlorophenyl)pentan-1-one (B7846751), using a panel of chemo- or biocatalysts to achieve high enantiopurity of either the (R) or (S) enantiomer. miracosta.edu
Asymmetric Grignard addition of a pentylmagnesium halide to 2-chlorobenzaldehyde, mediated by a chiral catalyst.
Detailed characterization of both the racemic and enantiopure forms of this compound using modern spectroscopic techniques (NMR, IR, MS) is not widely available in the literature and would be a foundational contribution. cas.cn
Reactivity and Applications: The potential of this compound as a synthetic intermediate is largely untapped. Key research questions include:
How does the interplay between the ortho-chloro substituent and the five-carbon alkyl chain influence its participation in reactions like etherification, esterification, or oxidation?
Can this compound serve as a precursor for novel heterocyclic compounds or as a chiral building block in the synthesis of more complex molecules? The reactivity noted in related systems, such as unexpected rearrangements, suggests that its chemistry may not be straightforward. libretexts.org
Could this specific structure possess unique biological activities? Its structural similarity to other pharmacologically relevant aryl alcohols suggests potential applications that have yet to be explored. acs.org
The field is open for a comprehensive study of its physicochemical properties, the development of stereoselective synthetic routes, and the exploration of its reactivity to unlock its potential in organic synthesis and medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| This compound | C₁₁H₁₅ClO | 198.69 | 3.6 (est.) | acs.org |
| (S)-1-(2-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64 | 2.6 | bohrium.com |
| 1-(2-Chlorophenyl)butan-1-ol | C₁₀H₁₃ClO | 184.66 | 3.1 (est.) | cas.cn |
| 1-(2-Chlorophenyl)pentan-1-one | C₁₁H₁₃ClO | 196.67 | 3.8 (est.) |
Table 2: Representative Synthetic Methods for Analogous Aryl Alcohols
| Target Compound | Precursors | Method | Key Features | Reference |
| (R)-2'-Chloro-1-phenylethanol | 2'-Chloroacetophenone | Bioreduction (Saccharomyces cerevisiae) | High yield and >99% ee | acs.org |
| 1-(2'-Bromophenyl)propan-1-ol | 2-Bromobenzaldehyde, Ethylmagnesium bromide | Grignard Reaction | Standard C-C bond formation; 81% yield | |
| 1-(2-Chlorophenyl)butan-1-ol | 2-Chlorobenzyl chloride, Butyraldehyde | Grignard Reaction | Synthesis of a key intermediate | cas.cn |
| Enantioenriched 1,1-diarylalkanes | Racemic benzylic alcohols, Arylzinc reagents | Ni-catalyzed Negishi Cross-Coupling | Stereoconvergent synthesis from racemic mix |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22869-36-9 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11,13H,2-3,8H2,1H3 |
InChI Key |
GKJCFLAJULLNGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 2 Chlorophenyl Pentan 1 Ol
Reactions at the Hydroxyl Functional Group
The secondary alcohol group is the most reactive site in 1-(2-chlorophenyl)pentan-1-ol, susceptible to oxidation, esterification, etherification, and dehydration reactions.
Oxidation Pathways to Corresponding Ketones or Carboxylic Acids
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis. In the case of this compound, oxidation leads to the formation of the corresponding ketone, 1-(2-chlorophenyl)-1-pentanone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents include chromium-based compounds such as pyridinium (B92312) chlorochromate (PCC) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. chemguide.co.ukquora.com Under these conditions, the orange color of the dichromate(VI) ion changes to the green of the chromium(III) ion, indicating that the oxidation has occurred.
Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is not a typical outcome for the oxidation of secondary alcohols under standard conditions. Such a transformation would necessitate harsh reaction conditions and is generally not a synthetically useful pathway. The primary product of the oxidation of this compound is expected to be 1-(2-chlorophenyl)-1-pentanone.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions |
| Pyridinium chlorochromate (PCC) | 1-(2-chlorophenyl)-1-pentanone | Dichloromethane (DCM) |
| Potassium dichromate (K₂Cr₂O₇) | 1-(2-chlorophenyl)-1-pentanone | Sulfuric acid (H₂SO₄) |
Esterification and Etherification Reactions
Esterification: this compound can react with carboxylic acids or their derivatives to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove the water formed during the reaction.
Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used to achieve higher yields and faster reaction rates. These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).
Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, a widely used method, would involve deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether. For this specific compound, the reactivity of the secondary benzylic alkoxide would be suitable for reaction with primary alkyl halides.
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of this compound is expected to yield alkenes. As a secondary alcohol, this reaction typically proceeds through an E1 mechanism. libretexts.orglibretexts.org The process begins with the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), forming a good leaving group (water). pearson.comsavemyexams.com The departure of water results in the formation of a secondary carbocation at the benzylic position. This carbocation is stabilized by resonance with the adjacent phenyl ring.
The final step involves the removal of a proton from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond. Due to the structure of the carbocation intermediate, two constitutional isomers can be formed: 1-(2-chlorophenyl)pent-1-ene and 1-(2-chlorophenyl)pent-2-ene. According to Zaitsev's rule, the more substituted alkene, 1-(2-chlorophenyl)pent-1-ene, is generally the major product due to its greater thermodynamic stability. miracosta.edu The formation of both E and Z isomers of 1-(2-chlorophenyl)pent-2-ene is also possible.
Reactivity of the Pentyl Chain
While the hydroxyl group is the most reactive site, the pentyl chain can also undergo functionalization, although this typically requires more specialized reagents and conditions.
Functionalization of Aliphatic C-H Bonds
The direct functionalization of aliphatic C-H bonds is a challenging but rapidly developing area of organic chemistry. researchgate.netresearchgate.net These reactions often involve transition metal catalysts that can selectively activate a specific C-H bond. For this compound, selective functionalization of the pentyl chain in the presence of the more reactive hydroxyl and chlorophenyl groups would be difficult to achieve. However, with the hydroxyl group protected, directed C-H activation could potentially be employed to introduce functionality at specific positions on the pentyl chain. The directing group would coordinate to the metal catalyst and position it in close proximity to a particular C-H bond, enabling its selective cleavage and subsequent functionalization.
Transformations Involving the Chlorophenyl Moiety
The 2-chlorophenyl group in this compound is an aryl halide, which makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent examples include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.gov This reaction would replace the chlorine atom with a new carbon-based substituent, allowing for the synthesis of a wide range of biaryl compounds or other substituted aromatic systems. The hydroxyl group of this compound would likely be compatible with many Suzuki coupling conditions, or it could be temporarily protected if necessary.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgepa.govorganic-chemistry.orglibretexts.orgacsgcipr.org This transformation would replace the chlorine atom with an amino group, providing access to aniline (B41778) derivatives. The choice of ligand is crucial for the success of the reaction and depends on the specific amine being used.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Product Type | Catalyst System |
| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl derivative of pentan-1-ol | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |
| Buchwald-Hartwig Amination | Primary or secondary amine | N-Aryl derivative of pentan-1-ol | Palladium catalyst, Phosphine ligand, Base |
Nucleophilic Aromatic Substitution at the Chlorine Center
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. nih.gov Unlike the more common SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr reactions take place at an sp2-hybridized carbon of the aromatic ring. nih.gov The generally accepted mechanism for this reaction is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. yonedalabs.com
For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. drugfuture.commasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. drugfuture.commasterorganicchemistry.com
Consequently, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. For the chlorine atom to be displaced by a nucleophile, harsh reaction conditions, such as high temperatures and pressures, would likely be necessary. The absence of strong electron-withdrawing groups ortho or para to the chlorine atom makes the formation of the stabilizing Meisenheimer complex energetically unfavorable. yonedalabs.com While some nucleophilic aromatic substitutions can proceed through a concerted mechanism without the need for strong activating groups, these are also not expected to be favorable for this substrate without specific catalytic systems. nih.govnih.govresearchgate.netsemanticscholar.org
Electrophilic Aromatic Substitution (Regioselectivity and Kinetics)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and regioselectivity (the position of substitution) are governed by the electronic and steric effects of the substituents already present on the ring.
In this compound, the benzene (B151609) ring has two substituents: a chlorine atom and a 1-hydroxypentyl group, which are ortho to each other.
Chlorine Atom: Halogens are deactivating yet ortho-, para-directing groups. They withdraw electron density from the ring through their inductive effect, making the ring less reactive than benzene. However, their lone pairs can donate electron density through resonance, which stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions. nih.gov
1-Hydroxypentyl Group: This alkyl alcohol group is generally considered a weak activating, ortho-, para-directing group. The alkyl chain donates electron density through induction, activating the ring. The hydroxyl group itself can also influence the directing effects.
Regioselectivity: The directing effects of the two substituents must be considered together. The chlorine at position C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The 1-hydroxypentyl group at C1 directs to the C3 (ortho) and C5 (para) positions.
The probable sites of electrophilic attack are:
Position C4 (para to Cl, meta to the side chain): This position is strongly favored due to the para-directing effect of the chlorine.
Position C6 (ortho to Cl, ortho to the side chain): This position is electronically favored by the chlorine's directing effect but is significantly sterically hindered by the adjacent bulky 1-hydroxypentyl group.
Position C5 (para to the side chain, meta to Cl): This position is favored by the directing effect of the 1-hydroxypentyl group.
Considering both electronic and steric factors, the most likely position for electrophilic substitution on this compound is the C4 position , which is para to the chloro group and meta to the sterically demanding 1-hydroxypentyl group. Substitution at C6 would be sterically hindered.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound can serve as a handle for such transformations. Aryl chlorides are generally less reactive than the corresponding bromides and iodides in these reactions, often requiring more specialized catalyst systems with electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step. acs.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups onto an aromatic ring. libretexts.orgorganic-chemistry.org
This compound could be coupled with various boronic acids to synthesize a range of derivatives. The reaction would replace the chlorine atom with the organic group from the boronic acid. Given that it is a sterically hindered aryl chloride, an effective catalyst system, likely employing a bulky biarylphosphine ligand such as SPhos, XPhos, or BrettPhos, along with a suitable base and solvent, would be required to achieve good yields. sigmaaldrich.com
Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgorganic-chemistry.orgmdpi.com This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond. organic-chemistry.org this compound could react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C2 position of the phenyl ring. Similar to the Suzuki coupling, the use of specialized catalysts is often necessary for efficient reactions with aryl chlorides. mdpi.com
Below is an illustrative table of potential cross-coupling reactions with this compound, with representative conditions based on literature for similar challenging aryl chloride substrates.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 1-(Biphenyl-2-yl)pentan-1-ol |
| Suzuki | 4-Methylphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 1-(4'-Methylbiphenyl-2-yl)pentan-1-ol |
| Heck | Styrene | Pd(OAc)2 | PCy3 | NEt3 | DMF | (E)-1-(2-Styrylphenyl)pentan-1-ol |
| Heck | n-Butyl acrylate | PdCl2(PPh3)2 | - | NaOAc | DMA | (E)-Butyl 3-(2-(1-hydroxypentyl)phenyl)acrylate |
Stereochemical Investigations of 1 2 Chlorophenyl Pentan 1 Ol
Chiral Center Identification and Assignment
The initial step in the stereochemical investigation of 1-(2-chlorophenyl)pentan-1-ol is the identification of its chiral center. A chiral center is a carbon atom that is attached to four different groups, resulting in a molecule that is not superimposable on its mirror image. In the case of this compound, the carbon atom bonded to the hydroxyl (-OH) group, the 2-chlorophenyl group, a hydrogen atom, and a butyl group is the stereogenic center. The presence of this chiral center means that the compound can exist as a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. libretexts.orgqmul.ac.uk
Chiroptical methods are essential for characterizing chiral compounds based on their interaction with polarized light.
Optical Rotation: Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. For instance, the (R)-isomer of 1-(2-chlorophenyl)-2-nitroethanol has a reported specific rotation of [α]D23 of –37.6 (c 2.03, CH2Cl2) for a sample with 90% enantiomeric excess (ee). rsc.org While the specific rotation for this compound is not explicitly found, this example with a structurally similar compound demonstrates the principle. The sign and magnitude of the rotation are determined experimentally using a polarimeter.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to distinguish between enantiomers and can sometimes be used to infer the absolute configuration by comparing the experimental spectrum to that of a known compound or to theoretical calculations. CD detectors can be coupled with HPLC systems for the analysis of chiral compounds. uma.es
Analysis of Enantiomeric and Diastereomeric Purity
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial in many applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Chiral chromatography is a powerful technique for separating enantiomers and quantifying their relative amounts. uma.esresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining enantiomeric excess. uma.es For example, the enantiomeric excess of (S)-(+)-1-(2-chlorophenyl)-2-nitroethanol was determined by HPLC using a Chiralcel OD-H column. wiley-vch.de Similarly, the ee of (S)-1-(4-chlorophenyl)propan-1-ol was determined using a Daicel Chiralcel OJ-H column. rsc.org These examples highlight the common use of polysaccharide-based chiral stationary phases for resolving enantiomers of similar aromatic alcohols.
Chiral Gas Chromatography (GC): Chiral GC is another effective method for the separation of volatile chiral compounds. A study on the determination of enantiomeric purity of 1-phenyl-1-propanol (B1198777) utilized a Chirasil-DEX CB column. rsc.org This indicates that cyclodextrin-based chiral stationary phases are effective for the GC separation of aromatic alcohols.
Table 1: Examples of Chiral Chromatography Conditions for Aromatic Alcohols
| Compound | Chromatographic Method | Chiral Stationary Phase | Mobile Phase / Carrier Gas |
|---|---|---|---|
| (S)-(+)-1-(2-Chlorophenyl)-2-nitroethanol wiley-vch.de | HPLC | Chiralcel OD-H | Hexane:i-PrOH 95:5 |
| (S)-1-(4-Chlorophenyl)propan-1-ol rsc.org | HPLC | Daicel Chiralcel OJ-H | 2-Propanol/hexane 5:95 |
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). harvard.edulibretexts.org These are typically lanthanide complexes that are themselves chiral. libretexts.org When a CSR is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. harvard.edu These diastereomeric complexes have different magnetic environments, resulting in separate signals in the NMR spectrum for the corresponding protons or carbons of the two enantiomers. bhu.ac.in The ratio of the integrals of these signals can then be used to determine the enantiomeric excess. While specific data for this compound with CSRs was not found, this is a well-established technique for chiral alcohols. libretexts.org
Stereochemical Implications in Reaction Pathways
The stereochemistry of this compound is a critical factor in its synthesis and subsequent reactions. The stereochemical outcome of a reaction that produces this alcohol will depend on the nature of the starting materials and the reaction conditions.
Stereoselective Synthesis: The synthesis of a single enantiomer of this compound requires a stereoselective method. One common approach is the asymmetric reduction of the corresponding ketone, 1-(2-chlorophenyl)pentan-1-one (B7846751). This can be achieved using a chiral reducing agent or a catalyst. For instance, the asymmetric reduction of 2-(2-chlorophenyl)propan-1-one using a chiral borane (B79455) catalyst has been reported to yield the (R)-enantiomer with a 61% enantiomeric excess. Similar strategies could be applied to the synthesis of enantiomerically enriched this compound.
Reactions of Chiral Alcohols: The stereochemistry of this compound can influence the stereochemical outcome of its subsequent reactions. For example, if the alcohol is used as a starting material for a reaction that creates a new chiral center, the existing stereocenter can direct the stereochemistry of the newly formed center, a phenomenon known as diastereoselection. The steric hindrance and electronic properties of the 2-chlorophenyl group, in conjunction with the stereochemistry at the alcohol carbon, will play a significant role in directing the approach of reagents.
Influence of Stereochemistry on Reaction Kinetics and Selectivity
The stereochemistry of this compound is expected to play a crucial role in the kinetics of reactions where the chiral center is involved or is in proximity to the reacting site. This is particularly evident in processes such as enzymatic reactions and asymmetric synthesis, where differentiation between the two enantiomers or the diastereotopic faces of a precursor is fundamental.
One of the most direct ways to observe the influence of stereochemistry on reaction kinetics is through kinetic resolution . In a kinetic resolution, the two enantiomers of a racemic mixture react with a chiral reagent or catalyst at different rates, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. metu.edu.tr While specific kinetic resolution data for this compound is not extensively documented in publicly available literature, the principles can be understood from studies on analogous secondary alcohols.
Enzymes, particularly lipases, are widely used for the kinetic resolution of chiral alcohols via enantioselective acylation. For instance, Candida antarctica lipase (B570770) B (CAL-B) is a highly effective biocatalyst for the dynamic kinetic resolution of a broad range of secondary alcohols. researchgate.net In such a system, one enantiomer of the alcohol is acylated at a much faster rate than the other. The efficiency of this selection is quantified by the enantiomeric ratio (E), which is the ratio of the rate constants for the fast-reacting versus the slow-reacting enantiomer (E = k_fast/k_slow). princeton.edu For a successful resolution, a high E value is desirable. princeton.edu The reaction rate and selectivity are governed by how well each enantiomer fits into the active site of the enzyme. The steric hindrance and electronic properties of the ortho-chloro substituent and the pentyl chain of this compound would be key determinants of this fit and, consequently, the kinetic parameters of its resolution.
The influence of stereochemistry on reaction kinetics is also central to the asymmetric reduction of the corresponding prochiral ketone, 1-(2-chlorophenyl)pentan-1-one, to produce this compound. In these reactions, a chiral catalyst or reagent creates a diastereomeric transition state when interacting with the prochiral ketone. The energy difference between these transition states leads to the preferential formation of one enantiomer of the alcohol over the other.
A variety of methods for the asymmetric reduction of prochiral ketones have been developed, including the use of chiral borane reagents, catalytic transfer hydrogenation with ruthenium(II) complexes, and biocatalysis with whole-cell systems like baker's yeast or isolated enzymes such as alcohol dehydrogenases (ADHs). biomedpharmajournal.orgresearchgate.net For example, the asymmetric reduction of 2-(2-chlorophenyl)propan-1-one, a structurally related ketone, using a chiral borane catalyst has been shown to yield the (R)-enantiomer of the corresponding alcohol with a 61% enantiomeric excess (ee). The enantioselectivity of such reactions is a direct outcome of the kinetic preference for the hydride to attack one of the two prochiral faces of the carbonyl group. The size and electronic nature of the substituents on the ketone, in this case, the 2-chlorophenyl group and the pentyl group, would sterically and electronically influence the approach of the chiral reducing agent, thus dictating the enantiomeric excess of the resulting this compound.
The following table summarizes enantiomeric excess values achieved in the asymmetric reduction of various ketones, illustrating the impact of substrate structure and catalyst choice on selectivity, a principle directly applicable to the synthesis of chiral this compound.
| Ketone Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| 4'-Chloroacetophenone | (R,R)-Tethered Ru(II)/TsDPEN | (R)-1-(4-Chlorophenyl)ethanol | 95% | acs.org |
| 2-Chloroacetophenone | TeSADH mutants | (S)-2-Chloro-1-phenylethanol | >99% | nih.gov |
| 1-(Benzofuran-2-yl)ethanone | Rhizopus arrhizus | (S)-1-(Benzofuran-2-yl)ethanol | 91.7% | researchgate.net |
| 2-(2-Chlorophenyl)propan-1-one | Chiral borane catalyst | (R)-2-(2-Chlorophenyl)propan-1-ol | 61% |
This table presents data for analogous compounds to illustrate the principles of asymmetric reduction.
Diastereoselective Induction in Subsequent Reactions
An existing stereocenter in a molecule can direct the formation of a new stereocenter, a phenomenon known as diastereoselective induction . For this compound, the chiral carbinol center can influence the stereochemical outcome of reactions at adjacent or nearby positions. This is a cornerstone of stereocontrolled synthesis.
A pertinent example of this principle is the diastereoselective Friedel-Crafts alkylation of chiral 1-aryl-1-alkanols. nih.govresearchgate.net In these S_N1-type reactions, an acid catalyst facilitates the formation of a benzylic carbocation intermediate from the alcohol. The original stereocenter is lost at this stage, but the chiral information can be transferred to the subsequent bond-forming step. The facial selectivity of the nucleophilic attack on the planar carbocation is dictated by the preferred conformation of the intermediate, which is influenced by the steric and electronic nature of the adjacent substituents. researchgate.net
A study on a series of chiral 1-aryl-1-alkanols with various functional groups at the C2 position demonstrated that the diastereoselectivity of the Friedel-Crafts reaction with different arenes was highly dependent on the C2 substituent. nih.gov For instance, substrates with sterically demanding groups like diethoxyphosphonyl favored the formation of the syn product, while those with groups like methoxycarbonyl or chloro favored the anti product. nih.gov This suggests that in a hypothetical Friedel-Crafts reaction involving an appropriately substituted derivative of this compound, the stereochemistry of the carbinol center would control the approach of the incoming nucleophile, leading to a diastereomerically enriched product. The preferred conformation of the carbocation intermediate would seek to minimize steric interactions between the 2-chlorophenyl group, the pentyl chain, and the incoming nucleophile, thus leading to a predictable diastereomeric outcome.
The following table shows the diastereomeric ratios obtained in Friedel-Crafts alkylations of various chiral 1-aryl-2-substituted-ethanols, highlighting how the substituent at the position adjacent to the carbinol carbon influences diastereoselectivity.
| Aryl Group | C2 Substituent (FG) | Nucleophile (Arene) | Diastereomeric Ratio (anti:syn) | Reference |
| Phenyl | Methoxycarbonyl | 2-Methylthiophene | >98:2 | nih.gov |
| Phenyl | Nitro | 2-Methylthiophene | 91:9 | nih.gov |
| Phenyl | Chloro | 1,3,5-Trimethoxybenzene | 91:9 | nih.gov |
| Phenyl | Diethoxyphosphonyl | 2-Methylthiophene | 5:95 | nih.gov |
This table illustrates the principle of diastereoselective induction in reactions of analogous chiral alcohols.
Advanced Spectroscopic and Chromatographic Characterization of 1 2 Chlorophenyl Pentan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon environments within 1-(2-chlorophenyl)pentan-1-ol.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum provides a map of all proton environments in the molecule. For this compound, the spectrum is characterized by distinct signals for the aliphatic pentyl chain, the hydroxyl proton, the methine proton adjacent to the aromatic ring, and the aromatic protons themselves.
The aliphatic protons of the pentyl chain appear in the upfield region. The terminal methyl group (CH₃) is expected to produce a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The three methylene groups of the pentyl chain will appear as complex multiplets, typically between 1.2 and 1.8 ppm. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is significantly deshielded by both the hydroxyl group and the aromatic ring, and is expected to appear as a triplet around 5.1-5.2 ppm. chemicalbook.com The hydroxyl proton itself often presents as a broad singlet, though its chemical shift and multiplicity can vary depending on the solvent and concentration. The four protons on the 2-chlorophenyl ring are deshielded and appear in the downfield region, typically between 7.1 and 7.6 ppm, as a series of complex multiplets due to their distinct electronic environments and spin-spin coupling. chemicalbook.comrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic H's | 7.10 - 7.60 | m (multiplet) |
| Carbinol CH-OH | ~5.15 | t (triplet) |
| Hydroxyl OH | Variable (e.g., ~2.9) | br s (broad singlet) |
| Aliphatic CH₂'s | 1.20 - 1.80 | m (multiplet) |
| Terminal CH₃ | ~0.90 | t (triplet) |
Note: Data are predicted based on analysis of analogous compounds such as 1-(2-chlorophenyl)ethanol (B76255) and 1-phenylpropan-1-ol. rsc.org
Carbon-13 (¹³C) NMR for Carbon Backbone Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. In a typical broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.
The carbon atoms of the 2-chlorophenyl group are observed in the downfield region (125-145 ppm). The carbon atom directly bonded to the chlorine (C-Cl) is expected around 132-134 ppm, while the carbon attached to the pentanol (B124592) side chain (C-C(OH)) is found at a lower field, around 142-144 ppm, due to the influence of the aromatic system and the hydroxyl group. rsc.org The remaining aromatic carbons appear between approximately 125 and 130 ppm. The carbinol carbon (-CHOH) gives a characteristic signal in the range of 70-75 ppm. rsc.orgrsc.org The aliphatic carbons of the pentyl chain are found in the upfield region, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons resonating between 22 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-C(OH) | ~143.0 |
| Aromatic C-Cl | ~133.1 |
| Aromatic CH's | 125.0 - 129.0 |
| Carbinol CH-OH | ~72.0 |
| Aliphatic CH₂ (adjacent to CH-OH) | ~39.0 |
| Other Aliphatic CH₂'s | 22.0 - 28.0 |
| Terminal CH₃ | ~14.0 |
Note: Data are predicted based on analysis of analogous compounds. rsc.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between the carbinol proton and the protons of the adjacent methylene group in the pentyl chain. It would also map the connectivity between the adjacent methylene groups of the pentyl chain, confirming the linear aliphatic structure. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). core.ac.uk It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), which are typically assigned first. For example, the ¹H signal at ~5.15 ppm would show a cross-peak with the ¹³C signal at ~72.0 ppm, confirming the identity of the carbinol CH group. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). core.ac.uknih.gov It is crucial for connecting different parts of the molecule. Key HMBC correlations would include the carbinol proton showing a cross-peak to the aromatic carbon it is attached to (C1'), and protons on the aromatic ring showing correlations to the carbinol carbon, thus confirming the link between the phenyl ring and the pentanol chain. researchgate.netnih.gov
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature for an alcohol is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which corresponds to the O-H stretching vibration. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. Strong absorptions between 2960 and 2850 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic pentyl chain. libretexts.orglibretexts.org Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol gives rise to a strong band in the 1150-1050 cm⁻¹ region. Aromatic C=C stretching vibrations are observed as one or more bands in the 1600-1450 cm⁻¹ range. Finally, the presence of the chlorine substituent on the benzene (B151609) ring would result in a C-Cl stretching absorption, typically found in the 800-600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H stretch | 2960 - 2850 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-O stretch | 1150 - 1050 | Strong |
| C-Cl stretch | 800 - 600 | Medium to Strong |
Note: Frequencies are characteristic ranges for the specified functional groups. libretexts.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the 2-chlorophenyl group.
Aromatic compounds like benzene typically show a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 256 nm, both arising from π → π* transitions. researchgate.net For substituted benzenes, the positions and intensities of these bands can shift. In the case of a chlorophenyl group, the B-band is expected to show a bathochromic (red) shift. The UV-Vis spectrum of 4-chlorophenol, for example, shows characteristic bands at 225 nm and 280 nm. researchgate.net Therefore, this compound is predicted to exhibit absorption maxima in the UV region, likely around 210-220 nm and 260-270 nm, corresponding to the electronic transitions of the chlorophenyl ring. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. scispace.com For this compound, with a molecular formula of C₁₁H₁₅ClO, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized batches or for identifying the compound in complex mixtures. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅ClO |
| Nominal Mass | 198 g/mol |
| Monoisotopic Mass (Theoretical) | 198.08114 Da |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct Ion (Example) | [M+H]⁺ |
| Calculated Exact Mass of Adduct | 199.08842 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. leeder-analytical.com This powerful combination is ideal for detecting and quantifying trace amounts of this compound in various matrices and for assessing its purity by separating it from synthetic precursors, byproducts, or degradation products. nih.govca.gov In a typical LC-MS/MS analysis, the parent ion corresponding to the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. ca.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. leeder-analytical.com
Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| LC Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 199.1 (for [M+H]⁺) |
| Product Ions (Q3) | Hypothetical fragments resulting from the loss of water (m/z 181.1) and the cleavage of the pentyl chain. |
| Application | Purity assessment, metabolite identification, trace quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. unar.ac.id this compound, being a secondary alcohol, is amenable to GC-MS analysis. The sample is vaporized and separated based on its boiling point and polarity on a capillary column before entering the mass spectrometer. semanticscholar.org The resulting mass spectrum provides a unique fragmentation pattern that serves as a "chemical fingerprint," allowing for unambiguous identification by comparison with spectral libraries. nih.gov Key fragments would likely include the loss of a water molecule, cleavage of the alkyl chain, and ions characteristic of the chlorophenyl group.
Table 3: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity |
| 198/200 | Molecular Ion ([M]⁺) with characteristic chlorine isotope pattern |
| 180/182 | [M-H₂O]⁺, loss of water |
| 139/141 | [C₇H₆Cl]⁺, chlorotropylium ion |
| 111/113 | [C₆H₄Cl]⁺, chlorophenyl cation |
| 57 | [C₄H₉]⁺, butyl cation from alpha-cleavage |
X-ray Diffraction Techniques
X-ray diffraction methods are paramount for the characterization of solid-state materials, providing fundamental information about the arrangement of atoms and molecules in a crystal lattice.
Table 4: Potential Crystallographic Data from SC-XRD Analysis
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating lattice unit. cambridge.org |
| Atomic Coordinates (x, y, z) | Precise position of every atom in the unit cell. uol.de |
| Bond Lengths & Angles | Definitive molecular geometry |
| Absolute Configuration | Flack parameter determination for non-centrosymmetric space groups |
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the bulk crystalline properties of a solid sample. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the material is used, which contains thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase (polymorph). researchgate.net PXRD is widely used to identify crystalline forms, determine the purity of a bulk sample, detect different polymorphs, and monitor the physical stability of the material under various conditions. americanpharmaceuticalreview.com Each crystalline form of this compound would produce a distinct PXRD pattern. researchgate.net
Table 5: Representative Powder X-ray Diffraction (PXRD) Data Presentation
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| (Example Value 1) | (Calculated Value 1) | (Measured Value 1) |
| (Example Value 2) | (Calculated Value 2) | (Measured Value 2) |
| (Example Value 3) | (Calculated Value 3) | (Measured Value 3) |
| (And so on...) | (And so on...) | (And so on...) |
This table illustrates the typical format for PXRD data, where the diffraction angles (2θ) and corresponding relative intensities create a unique pattern for a given crystalline solid.
Computational Chemistry and Theoretical Studies of 1 2 Chlorophenyl Pentan 1 Ol
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the intricacies of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical inquiries.
Optimization of Molecular Geometry and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For a flexible molecule like 1-(2-chlorophenyl)pentan-1-ol, with its rotatable bonds in the pentyl chain and around the phenyl ring, a thorough conformational analysis would be necessary. This process involves identifying various low-energy conformers and determining their relative stabilities. Such an analysis would provide insights into the preferred spatial arrangement of the chlorophenyl and pentanol (B124592) moieties, which is fundamental to understanding its chemical behavior. However, specific optimized coordinates and conformational energy landscapes for this compound are not documented in existing research.
Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule governs its reactivity. Key aspects of this include the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A detailed analysis of the charge distribution would further reveal the electron-rich and electron-poor regions of this compound. At present, there are no published reports containing data on the HOMO-LUMO gap or the specific charge distribution for this molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution, highlighting regions that are prone to electrophilic or nucleophilic attack. Red-colored regions on an MEP map typically indicate negative electrostatic potential, associated with electron-rich areas that are attractive to electrophiles. Conversely, blue-colored regions signify positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. For this compound, an MEP map would be instrumental in predicting its intermolecular interactions and reactive sites. Unfortunately, no such computational maps for this compound have been published.
Spectroscopic Property Predictions
Computational methods are frequently used to simulate various types of spectra, which can aid in the interpretation of experimental data and confirm molecular structures.
Computational Simulation of NMR, IR, and UV-Vis Spectra for Validation
The simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is a powerful application of computational chemistry. Calculated NMR chemical shifts (¹H and ¹³C) can be compared with experimental data to verify the assigned structure. Simulated IR spectra can help in assigning vibrational modes to observed absorption bands. Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's chromophores. While these techniques are well-established, there is no available literature presenting simulated NMR, IR, or UV-Vis spectra for this compound.
Reaction Mechanism and Energetics
Theoretical chemistry can also be employed to elucidate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is vital for understanding reaction kinetics and mechanisms. For this compound, computational studies could explore, for example, the mechanisms of its synthesis or its potential metabolic pathways. Such investigations would involve mapping the potential energy surface of the reaction and calculating the energetics of reactants, intermediates, transition states, and products. To date, no computational studies on the reaction mechanisms or energetics involving this compound have been reported.
Transition State Localization and Intrinsic Reaction Coordinate Analysis
The study of chemical reactions heavily relies on the identification of transition states, which are the highest energy points along a reaction pathway. Locating these transient structures is crucial for understanding reaction kinetics and mechanisms. Techniques such as eigenvector-following algorithms are commonly employed to find these saddle points on the potential energy surface.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This method maps the reaction pathway from the transition state down to the reactants and products, providing a clear depiction of the geometric changes that occur during a chemical transformation. While the application of these methods to this compound has not been documented in available literature, such studies would be invaluable for understanding its reactivity, for instance, in dehydration or oxidation reactions.
A hypothetical IRC analysis for a reaction involving this compound would allow for the visualization of the bond-breaking and bond-forming processes, elucidating the concerted or stepwise nature of the mechanism.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products, and predicting the major product is a key challenge. Computational chemistry offers methods to predict both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product). By calculating the activation energies for the different possible reaction pathways leading to various isomers, researchers can determine the most energetically favorable route and thus the most likely product.
For this compound, which is a chiral molecule, predicting the stereoselectivity of its reactions is particularly important. For example, in an elimination reaction, different stereoisomeric alkenes could be formed. Computational modeling could predict the dominant diastereomer or enantiomer by comparing the energies of the respective transition states. The lack of published research in this area for this compound means that any discussion of its regioselectivity and stereoselectivity remains speculative.
Advanced Theoretical Approaches
Beyond basic quantum chemical calculations, more advanced theoretical methods can provide deeper insights into the dynamic behavior and electronic structure of molecules.
Molecular Dynamics Simulations for Conformational Landscapes
Molecules are not static entities; they are in constant motion, adopting a wide range of conformations. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. By simulating the molecule in different environments (e.g., in a solvent or at a particular temperature), MD can reveal the most stable conformations and the energy barriers between them.
An MD simulation of this compound would be highly informative. It could elucidate the preferred orientations of the chlorophenyl group relative to the pentanol chain and how intramolecular hydrogen bonding might influence its conformational preferences. Such information is critical for understanding its interactions with other molecules, such as biological receptors or catalysts. As of now, no such simulation data has been published.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding. By identifying critical points in the electron density, QTAIM can define atoms within a molecule and describe the nature of the bonds between them as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.
Applying QTAIM to this compound would allow for a detailed analysis of its intramolecular interactions. For example, it could quantify the strength of the C-Cl bond, the O-H bond, and any potential weak interactions, such as hydrogen bonds, that stabilize certain conformations. This level of detailed electronic structure analysis is currently absent from the scientific literature for this compound.
Derivatization Strategies for Advanced Research Applications
Functional Group Modification for Enhanced Characterization
The hydroxyl group of 1-(2-Chlorophenyl)pentan-1-ol is the primary site for chemical modification to improve its analytical properties. These modifications can enhance volatility, improve chromatographic separation, and introduce moieties that are more sensitive to specific detectors.
Gas chromatography (GC) is a common analytical technique for the separation and analysis of volatile compounds. However, the polarity of the hydroxyl group in this compound can lead to poor peak shape and thermal instability during GC analysis. Derivatization of this hydroxyl group to a less polar ether, such as a methyl ether, can significantly improve its chromatographic behavior.
One effective method for the methylation of benzylic alcohols is the use of dimethyl carbonate (DMC) in the presence of a solid catalyst, such as sodium-exchanged faujasites (NaX or NaY). rsc.org This reaction proceeds with high selectivity for the alcoholic hydroxyl group, even in the presence of other functional groups like phenols. rsc.org The reaction of this compound with dimethyl carbonate would yield 1-(2-chlorophenyl)-1-methoxypentane, a more volatile and less polar derivative suitable for GC analysis.
Another approach for methylation involves reaction with an acidic methanol (B129727) solution, such as HCl-methanol. This method has been successfully used for the methylation of mercapturic acids, which also contain a reactive functional group. nih.gov The reaction conditions are typically mild, involving heating the sample in the reagent mixture. nih.gov
| Method | Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Dimethyl Carbonate with Faujasite Catalyst | Dimethyl carbonate (DMC), NaX or NaY zeolite | 165–200 °C | High chemoselectivity for benzylic alcohols. | rsc.org |
| Acid-Catalyzed Methylation | HCl in methanol | 60 °C, 20 min | Simple, time-saving, and effective for various functional groups. | nih.gov |
Fluorescent labeling is a highly sensitive technique used to detect and quantify molecules in various analytical applications, including high-performance liquid chromatography (HPLC). Derivatizing the non-fluorescent this compound with a fluorescent tag allows for its detection at very low concentrations.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent derivatizing reagent for compounds containing hydroxyl groups. nih.govnih.govresearchgate.netunomaha.edu The reaction of dansyl chloride with the hydroxyl group of this compound, typically in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine, yields a highly fluorescent dansyl ester. nih.govnih.gov This derivative can be readily detected by fluorescence spectroscopy.
The derivatization reaction is generally robust and can be completed under relatively mild conditions. The resulting dansylated derivative exhibits significantly improved sensitivity for both LC-MS and fluorescence detection methods. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Derivatizing Reagent | Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) | nih.govnih.govresearchgate.netunomaha.edu |
| Reaction Conditions | CH2Cl2, 4-(dimethylamino)pyridine (DMAP), N,N-diisopropylethylamine, 65 °C, 1 h | nih.govnih.gov |
| Product | Dansylated this compound (a fluorescent ester) | nih.govnih.gov |
| Detection Method | LC-MS with ESI positive ion mode, Fluorescence detection | nih.govnih.gov |
Synthesis of Chiral Derivatives for Asymmetric Methodologies
The chiral center at the carbinol carbon of this compound makes it a valuable precursor for the synthesis of chiral molecules. Derivatization of this chiral alcohol can lead to the formation of chiral ligands that are essential in asymmetric catalysis.
Chiral phosphine (B1218219) ligands are a cornerstone of transition-metal-catalyzed asymmetric synthesis. researchgate.netnih.gov Secondary alcohols can serve as chiral nucleophiles in stereoselective reactions with achiral trivalent phosphorus compounds to produce optically active phosphinites. researchgate.net These phosphinites are precursors to a wide range of chiral organophosphorus ligands.
The synthesis of a chiral phosphine ligand from enantiomerically pure this compound would involve its reaction with a suitable phosphorus source, such as a chlorophosphine, in the presence of a base. The resulting chiral phosphinite could then be used in the preparation of catalysts for various asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. The design and synthesis of such ligands are an active area of research, with the potential for creating highly efficient and selective catalysts. researchgate.netnih.govtcichemicals.com
Derivatization for Mechanistic Probes and Analogues
Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Isotopic labeling is a powerful technique for elucidating reaction pathways by tracing the fate of specific atoms.
Introducing an isotopic label, such as deuterium (B1214612) (²H or D), into the this compound molecule can provide valuable insights into reaction mechanisms. ias.ac.inchem-station.comresearchgate.net For instance, replacing the hydrogen atom on the carbinol carbon with deuterium would allow for the study of kinetic isotope effects in reactions involving the cleavage of this C-H bond.
Synthesis of Structural Analogues for Comparative Reactivity Studies
The synthesis of structural analogues of this compound is crucial for establishing structure-activity relationships and for conducting comparative reactivity studies. These analogues are typically designed with systematic variations in their molecular structure, allowing researchers to probe the influence of electronic and steric effects on the compound's chemical behavior. The primary strategies for synthesizing these analogues involve modifications of the aromatic ring, alterations to the alkyl chain, and derivatization of the hydroxyl group.
A prevalent method for generating a diverse range of analogues is through the Grignard reaction. This approach involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone. ub.edusigmaaldrich.com For instance, to introduce different substituents onto the phenyl ring, various substituted phenylmagnesium halides can be reacted with pentanal. Conversely, to modify the alkyl chain, 2-chlorophenylmagnesium bromide can be reacted with a series of different aldehydes.
Another versatile method is the Friedel-Crafts acylation, which can be used to introduce an acyl group to a substituted chlorobenzene. rsc.orgosti.gov The resulting ketone can then be reduced to the corresponding secondary alcohol, yielding the desired analogue of this compound. This method is particularly useful for introducing variations in the alkyl chain and for synthesizing precursors for further derivatization.
The reactivity of the synthesized analogues can be compared through various chemical transformations, with oxidation reactions being a common choice for benzylic alcohols. The rate of oxidation of the hydroxyl group to a ketone is sensitive to the electronic environment of the phenyl ring. The presence of electron-donating groups (EDGs) on the aromatic ring is expected to increase the rate of oxidation, while electron-withdrawing groups (EWGs) are expected to decrease the rate. This is due to the stabilization of the transition state during the oxidation process by EDGs.
Below is a representative, interactive data table illustrating a hypothetical series of structural analogues of this compound and their predicted relative reactivity in a typical oxidation reaction, such as with chromic acid. The relative reaction rates are predicted based on the electronic properties of the substituents on the phenyl ring.
| Compound Name | Substituent on Phenyl Ring | Electronic Effect of Substituent | Predicted Relative Oxidation Rate |
|---|---|---|---|
| 1-(2-Chloro-4-methoxyphenyl)pentan-1-ol | -OCH3 (para) | Strongly Electron-Donating | Higher |
| 1-(2-Chloro-4-methylphenyl)pentan-1-ol | -CH3 (para) | Weakly Electron-Donating | Slightly Higher |
| This compound | -H | Neutral (Reference) | Baseline |
| 1-(2,4-Dichlorophenyl)pentan-1-ol | -Cl (para) | Weakly Electron-Withdrawing | Slightly Lower |
| 1-(2-Chloro-4-nitrophenyl)pentan-1-ol | -NO2 (para) | Strongly Electron-Withdrawing | Lower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
